
(1-(2',5'-Bis-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)-3-N-allyluracil)-3'-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3Allyl-2’,5’diSilylSpiroU is a synthetic organic compound characterized by its unique spirocyclic structure. This compound has garnered interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of silyl groups and the spirocyclic framework contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3Allyl-2’,5’diSilylSpiroU typically involves multiple steps, starting from readily available precursors. One common approach is the allylation of a suitable enamine or the allylboration of an aldehyde, followed by silylation to introduce the silyl groups. The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production of 3Allyl-2’,5’diSilylSpiroU may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
3Allyl-2’,5’diSilylSpiroU undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The silyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3Allyl-2’,5’diSilylSpiroU. These products can be further utilized in different applications depending on their functional groups .
Wissenschaftliche Forschungsanwendungen
3Allyl-2’,5’diSilylSpiroU has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 3Allyl-2’,5’diSilylSpiroU involves its interaction with specific molecular targets and pathways. The silyl groups and spirocyclic structure enable the compound to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3Allyl-2’,5’diSilylSpiroV
- 3Allyl-2’,5’diSilylSpiroW
- 3Allyl-2’,5’diSilylSpiroX
Uniqueness
3Allyl-2’,5’diSilylSpiroU stands out due to its specific spirocyclic structure and the presence of two silyl groups, which impart unique chemical properties and reactivity.
Eigenschaften
Molekularformel |
C26H45N3O8SSi2 |
|---|---|
Molekulargewicht |
615.9 g/mol |
IUPAC-Name |
1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]-3-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C26H45N3O8SSi2/c1-12-14-28-20(30)13-15-29(23(28)31)22-21(36-40(10,11)25(5,6)7)26(18(27)17-38(32,33)37-26)19(35-22)16-34-39(8,9)24(2,3)4/h12-13,15,17,19,21-22H,1,14,16,27H2,2-11H3/t19?,21-,22+,26?/m0/s1 |
InChI-Schlüssel |
LEMLPGUJAXTVGW-MKCJOVALSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OCC1C2([C@H]([C@@H](O1)N3C=CC(=O)N(C3=O)CC=C)O[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O2)N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1C2(C(C(O1)N3C=CC(=O)N(C3=O)CC=C)O[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


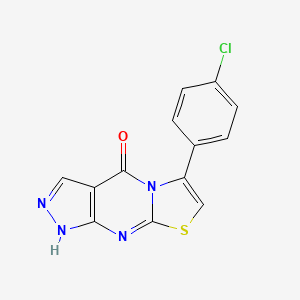

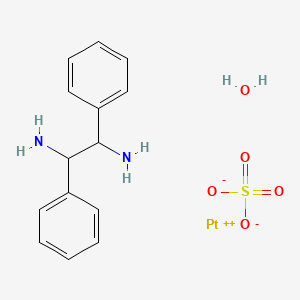







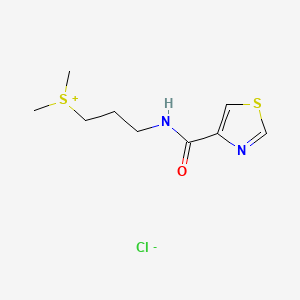
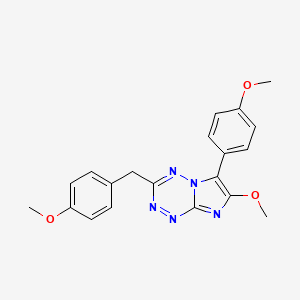
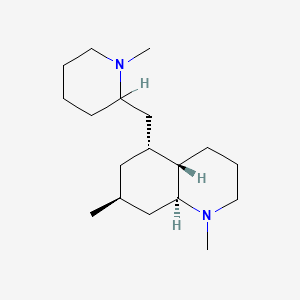
![2-[[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine](/img/structure/B12802012.png)
